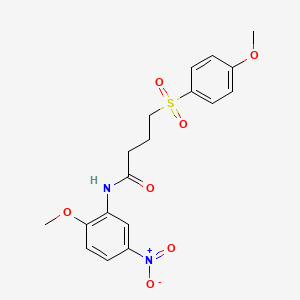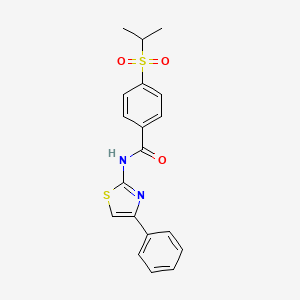![molecular formula C19H14N2O3 B2994841 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-50-5](/img/structure/B2994841.png)
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused indeno-pyridazinone core with a dimethoxyphenyl substituent, making it a versatile scaffold for chemical modifications and biological evaluations.
Mechanism of Action
Target of Action
The primary target of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is the enzyme Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is a major regulator in at least one of several independent routes of extracellular vesicle (EV) biogenesis . Inhibition of nSMase2 is a promising new therapeutic approach for neurological disorders .
Mode of Action
This compound acts as a potent and selective non-competitive inhibitor of nSMase2 . By inhibiting nSMase2, it disrupts the formation of HIV type 1 (HIV-1) viral particles and prevents the virus from becoming infectious .
Biochemical Pathways
The inhibition of nSMase2 affects the biogenesis of extracellular vesicles (EVs). EVs are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression .
Pharmacokinetics
The compound is metabolically stable, with excellent oral bioavailability and brain penetration . .
Result of Action
The inhibition of nSMase2 by this compound leads to a disruption in the formation of HIV-1 viral particles, thereby preventing the virus from becoming infectious . This suggests that the compound could have potential therapeutic applications in the treatment of HIV-1.
Biochemical Analysis
Biochemical Properties
The compound 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one has been identified as a potent and selective non-competitive inhibitor of nSMase2 . This enzyme plays a crucial role in the biogenesis of extracellular vesicles (EVs), which are involved in various biochemical reactions and cellular processes .
Cellular Effects
The compound’s inhibitory effect on nSMase2 impacts the release of EVs, which carry protein and RNA cargo that can be modified by various stimuli . By inhibiting nSMase2, this compound can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nSMase2, thereby inhibiting its activity . This inhibition disrupts the biogenesis of EVs, leading to changes in the transport of protein and RNA cargo within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, condensation reactions, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-pyridazinone derivatives and pyridazine-based molecules. Examples are:
- 3,4-Dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one
- 3,4-Diphenylpyrimido[4′,5′:4,5]thieno[2,3-c]pyridazin-8(7H)-one .
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one apart is its specific substitution pattern and the presence of the dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for diverse modifications and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUULIHORSRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid](/img/structure/B2994766.png)



![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)
![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)


![(2E)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)
![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2994781.png)
